Carfecillin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

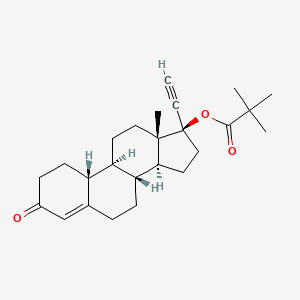

Carfecillin is a penicillin. It derives from a carbenicillin. It is a conjugate acid of a carfecillin(1-).

Carbenicillin Phenyl is the phenyl ester of carbenicillin, a broad-spectrum, semisynthetic penicillin derivative with antibacterial activity. Following absorption, carbenicillin phenyl sodium is rapidly hydrolyzed to the active carbenicillin, which binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.

The phenyl ester of CARBENICILLIN that, upon oral administration, is broken down in the intestinal mucosa to the active antibacterial. It is used for urinary tract infections.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Carfecillin, an alpha-phenyl ester of carbenicillin, demonstrates its antibacterial activity through hydrolysis in the presence of serum or body tissues, liberating carbenicillin. This process is slower in aqueous solutions. The antibacterial spectrum of carfecillin is generally similar to that of carbenicillin, especially against gram-negative bacilli and gram-positive cocci, due to extensive hydrolysis. Carfecillin is particularly effective when orally administered in mice, producing significant blood concentrations of carbenicillin and effectively treating various experimental mouse infections (Basker, Comber, Sutherland, & Valler, 1977).

Effectiveness in Mouse Infections

Carfecillin has shown notable efficacy in treating various intraperitoneal infections in mice, including those caused by certain ampicillin-resistant bacteria. Its effectiveness extends to the treatment of experimental pyelonephritis and renal infections caused by pathogens such as Pseudomonas aeruginosa and Escherichia coli (Comber & Valler, 1976).

Pharmacological Properties

The pharmacological profile of carfecillin is characterized by its enhanced oral absorption due to the phenyl ester substitution. This modification allows for the liberation of free carbenicillin into the circulation following hydrolysis in the intestinal mucosa. The commercial tablet form of carfecillin has been observed to achieve higher and quicker peak serum levels compared to earlier formulations (Wilkinson, Reeves, & Wise, 1976).

Treatment of Urinary Infections

Carfecillin has been particularly effective in treating urinary infections caused by organisms previously only susceptible to intramuscular therapy. Notably, it has been used to control febrile episodes in patients with chronic urinary infections, allowing them to avoid hospitalization and maintain quality of life (Ridley, 1974).

Propiedades

Número CAS |

27025-49-6 |

|---|---|

Nombre del producto |

Carfecillin |

Fórmula molecular |

C23H22N2O6S |

Peso molecular |

454.5 g/mol |

Nombre IUPAC |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/t15?,16-,17+,20-/m1/s1 |

Clave InChI |

NZDASSHFKWDBBU-KVMCETHSSA-N |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |

Otros números CAS |

27025-49-6 |

Números CAS relacionados |

21649-57-0 (hydrochloride salt) |

Sinónimos |

BRL 3475 BRL-3475 BRL3475 Carbenicillin Phenyl Sodium Carfecillin Carfecillin Sodium Salt Carphecillin Salt, Carfecillin Sodium Sodium Salt, Carfecillin Uticillin |

Origen del producto |

United States |

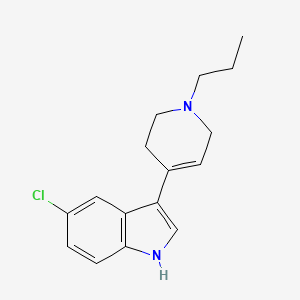

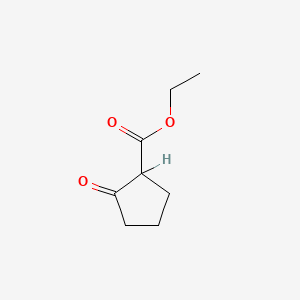

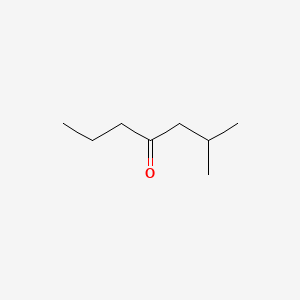

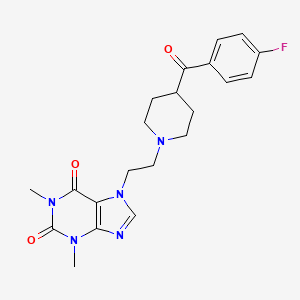

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.